molecular formula C8H7ClF3NS B6272053 4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline CAS No. 1805451-74-4

4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline

Cat. No.: B6272053
CAS No.: 1805451-74-4
M. Wt: 241.7
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Description

4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7ClF3NS. This compound is characterized by the presence of a chloro group, a methylsulfanyl group, and a trifluoromethyl group attached to an aniline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline typically involves the following steps:

    Nitration: The starting material, 4-chloro-2-(methylsulfanyl)aniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Sodium hydroxide, ethanol.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro, methylsulfanyl, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(methylsulfanyl)aniline
  • 4-chloro-2-(trifluoromethyl)aniline
  • 2-chloro-4-(methylsulfanyl)aniline

Uniqueness

4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline is unique due to the presence of both the methylsulfanyl and trifluoromethyl groups, which can impart distinct chemical and biological properties

Properties

CAS No.

1805451-74-4

Molecular Formula

C8H7ClF3NS

Molecular Weight

241.7

Purity

95

Origin of Product

United States

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